3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile
Overview
Description
3-(5-Bromo-1H-indol-3-yl)-3-oxopropanenitrile is an organic compound that features a brominated indole moiety
Mechanism of Action
Target of Action
The primary target of 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile is esterase enzymes with C8 activity . Esterases are a broad class of enzymes that catalyze the cleavage and formation of ester bonds. They play a crucial role in numerous biological processes, including the metabolism of lipids and proteins.
Mode of Action
This compound acts as a chromogenic substrate for esterase enzymes . A chromogenic substrate is a type of substrate that yields a visibly colored product when it is acted upon by an enzyme. In this case, this compound yields a blue precipitate when cleaved by esterase enzymes .
Result of Action
The cleavage of this compound by esterase enzymes results in the formation of a blue precipitate . This visible change can be used to monitor the activity of esterase enzymes, making the compound potentially useful in biochemical research and assays.
Preparation Methods
The synthesis of 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile typically involves the bromination of indole followed by the introduction of the oxopropanenitrile group. One common synthetic route includes the reaction of 5-bromoindole with a suitable nitrile precursor under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction .
Chemical Reactions Analysis
3-(5-Bromo-1H-indol-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: The compound’s biological activities make it a candidate for drug development and therapeutic applications.
Comparison with Similar Compounds
3-(5-Bromo-1H-indol-3-yl)-3-oxopropanenitrile can be compared with other indole derivatives, such as:
3-(5-Bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione: This compound has a similar indole structure but with different functional groups, leading to distinct biological activities.
5-Bromo-3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Another brominated indole derivative with unique properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-7-1-2-10-8(5-7)9(6-14-10)11(15)3-4-13/h1-2,5-6,14H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOHABODURGTQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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